N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is an aromatic amine derivative with the systematic IUPAC name 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine [7]. Its molecular framework consists of two primary structural domains:
The compound's molecular formula is C₁₃H₁₂FN₃O₂, with a molecular weight of 261.26 g/mol [1] . Key structural identifiers include:
Table 1: Standard Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 150812-21-8 |
Molecular Formula | C₁₃H₁₂FN₃O₂ |
Molecular Weight | 261.26 g/mol |
IUPAC Name | 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine |
MDL Number | MFCD12828054 |
This compound first appeared in chemical literature in the mid-1990s, as evidenced by its CAS registry assignment (150812-21-8) in 1994-1995. However, its significance emerged in the early 2000s when it was identified as a critical intermediate for the anticonvulsant drug retigabine (ezogabine) . Commercial catalog listings by suppliers like TCI America (Product Number: F1082) and ChemShuttle (Catalog No.: TQ0001) began appearing circa 2010, reflecting growing pharmaceutical interest [1] . Key milestones include:
This molecule serves as a versatile synthon for synthesizing biologically active molecules, most notably the anticonvulsant retigabine and its derivatives. Its structural features enable three key transformations:
Table 2: Synthetic Applications in Pharmaceutical Chemistry
Target Compound | Reaction Sequence | Pharmacological Activity |
---|---|---|
Retigabine (Ezogabine) | Reduction of nitro group → Condensation with acid chlorides | KCNQ potassium channel opener (anticonvulsant) |
KCNQ4/KCNQ5 Agonists | Nitro reduction → Amide coupling with heterocyclic carboxylic acids | Neuronal hyperpolarization agents |
Analogues for SAR Studies | Functionalization at C2/C5 → Nitro reduction → Acylation | Selectivity optimization for potassium channels |
In retigabine synthesis, it serves as the penultimate precursor before condensation with anthranilic acid derivatives. The 4-fluorobenzyl group remains intact throughout synthesis to confer specific binding interactions with neuronal potassium channels [7]. Recent applications include development of KCNQ4/KCNQ5-selective agonists through structural modifications at the C2 position of the phenylenediamine core, enhancing target specificity while maintaining the fluorobenzyl moiety’s critical pharmacophoric role .
Table 3: Commercial Sources and Specifications
Supplier | Catalog Number | Purity | Price (USD) | Storage |
---|---|---|---|---|
ChemShuttle | TQ0001 | 95% | $480.00 | 2–8°C |
TCI America | F1082 | >97.0% | $50.00 (1g) | <15°C |
Fisher Scientific | F10821G | ≥97.0% | $68.03 (1g) | Room temperature |
Table 4: Standardized Compound Nomenclature
Nomenclature System | Name |
---|---|
IUPAC Name | 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine |
Common Synonym | N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine |
Alternative Names | 1-N-(4-Fluorophenyl)methyl-3-nitrobenzene-1,4-diamine; 4-[(4-Fluorobenzyl)amino]-2-nitroaniline; N4-(4-Fluorophenyl)methyl-2-nitrobenzene-1,4-diamine |
CAS Registry | 150812-21-8 |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7